9-Hydroxyanthracene-2-sulfonic acid
Description
Structure
3D Structure
Properties
CAS No. |
62581-73-1 |
|---|---|
Molecular Formula |
C14H10O4S |
Molecular Weight |
274.29 g/mol |
IUPAC Name |
9-hydroxyanthracene-2-sulfonic acid |
InChI |
InChI=1S/C14H10O4S/c15-14-12-4-2-1-3-9(12)7-10-5-6-11(8-13(10)14)19(16,17)18/h1-8,15H,(H,16,17,18) |
InChI Key |
CDBVQJYCDFQBLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC(=CC3=C2O)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 9 Hydroxyanthracene 2 Sulfonic Acid and Its Derivatives
Direct Sulfonation Approaches
Direct sulfonation is a fundamental method for introducing a sulfonic acid group onto an aromatic ring. wikipedia.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with a sulfonating agent. numberanalytics.com
Regioselective Sulfonation Techniques
The position of sulfonation on the anthracene (B1667546) ring can be influenced by various factors, including the solvent and the specific sulfonating agent used. For instance, the sulfonation of anthracene with chlorosulfuric acid can yield a mixture of anthracene-1-, -2-, and -9-sulfonic acids. rsc.org The distribution of these isomers is dependent on the reaction conditions. rsc.org
Research has shown that in the sulfonation of anthracene, substitution at the 9-position (meso-position) is often favored. researchgate.net However, this can be a reversible process, while sulfonation at the 1- and 2-positions tends to be irreversible, particularly in basic systems. rsc.org The choice of solvent plays a crucial role; for example, using dioxane as a solvent during sulfonation with a sulfur trioxide-dioxane complex can lead to a specific isomer distribution. researchgate.net
Sulfonation Reagents and Conditions
A variety of reagents are utilized for sulfonation, each with distinct properties and applications. Common sulfonating agents include:
Sulfur Trioxide (SO₃): A highly reactive electrophile used in sulfonation reactions. numberanalytics.com It can be used in conjunction with a solvent or as a complex, such as with dioxane. researchgate.net
Fuming Sulfuric Acid (Oleum): This is a solution of sulfur trioxide in sulfuric acid and is a powerful sulfonating agent. numberanalytics.com
Chlorosulfuric Acid (HSO₃Cl): An effective reagent for sulfonation. wikipedia.org
Sulfuric Acid (H₂SO₄): Often used at elevated temperatures to drive the sulfonation reaction. wikipedia.org
The reaction conditions, such as temperature and the presence of catalysts or dehydrating agents, are critical for controlling the outcome of the sulfonation. wikipedia.org For example, the addition of thionyl chloride can help to drive the equilibrium towards the sulfonated product by removing water. wikipedia.org The reversibility of sulfonation is a key characteristic; the reaction can be reversed by heating the sulfonic acid in a dilute aqueous acid. libretexts.org
| Reagent | Conditions | Outcome |
| Sulfur trioxide-dioxane complex | Dioxane solvent, 40°C | Mixture of 1-, 2-, and 9-sulfonic acid isomers researchgate.net |
| Chlorosulfuric acid | Chloroform, dioxane, or pyridine/isoparaffin | Mixture of sulfonic acids, chloroanthracene, and other products rsc.org |
| Sulfuric acid and acetyl chloride/acetic acid | Acetic acid or related solvents | Anthracene-1- and -2-sulfonic acids, with proportions varying with temperature rsc.org |
| Fuming sulfuric acid | High temperature | Can lead to the formation of disulfonic acids orgsyn.org |
Functional Group Interconversion Strategies
In addition to direct sulfonation, functional group interconversion provides alternative pathways to synthesize 9-Hydroxyanthracene-2-sulfonic acid and its derivatives. These methods involve transforming existing functional groups on the anthracene or anthraquinone (B42736) core.
Hydroxylation of Anthracene Sulfonic Acids
The introduction of a hydroxyl group onto an existing anthracene sulfonic acid is a potential synthetic route. While specific literature on the direct hydroxylation of anthracene-2-sulfonic acid to yield the 9-hydroxy derivative is not abundant, studies on the hydroxylation of related aromatic compounds provide insight. For instance, research has been conducted on the influence of the sulfonic acid group on the hydroxylation of aminonaphthalenesulfonic acids. nih.gov Furthermore, the hydroxylation of anthracene derivatives has been achieved using metal-superoxo complexes, which proceed via a proton-coupled electron transfer mechanism. rsc.org
Reduction of Anthraquinone Sulfonic Acid Derivatives to Hydroxyanthracene Forms
A common and effective method for preparing substituted anthracenes involves the reduction of the corresponding anthraquinones. beilstein-journals.org This strategy is advantageous because the 9- and 10-positions of the anthracene are initially protected as a quinone, directing other substitutions to the outer rings. beilstein-journals.org
The reduction of anthraquinone-2-sulfonic acid derivatives can lead to the formation of this compound. The redox reactions of anthraquinone-2-sulfonate (AQS) are well-studied and involve proton-coupled electron transfer. nih.gov The introduction of a hydroxyl or amino group at the 1-position of AQS can significantly affect its redox potential. nih.gov The reduction process itself is considered to be reversible. zenodo.org
Substitution Reactions for Sulfonic Acid Introduction
The sulfonic acid group can also be introduced onto a pre-existing hydroxyanthracene or a precursor through substitution reactions. A key intermediate in the synthesis of many anthraquinone derivatives, including those with a sulfonic acid group at the 2-position, is bromaminic acid (1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid). nih.gov The bromine atom in bromaminic acid can be substituted by various functional groups through reactions like the Ullmann coupling. researchgate.net This approach is widely used for creating a diverse range of 4-substituted 1-aminoanthraquinone-2-sulfonic acid derivatives. nih.govresearchgate.net
| Precursor | Reagents/Reaction | Product |
| 1-Amino-4-bromo-9,10-anthraquinones | Nucleophilic substitution with amines | 4-Substituted 1-amino-9,10-anthraquinones nih.gov |
| Bromaminic acid | 2-aminoethanol, copper(II) and iron(II) salts | 1-Amino-4-[(2-hydroxyethyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid nih.gov |
| Bromaminic acid | Amines, Ullmann coupling reaction | 4-Substituted 9,10-anthraquinones with amino derivations researchgate.net |
Ullmann Coupling Reactions in Derivative Synthesis
The Ullmann condensation, a copper-catalyzed reaction, is a versatile method for forming carbon-heteroatom and carbon-carbon bonds. wikipedia.orgorganic-chemistry.org While direct application to the synthesis of this compound is not extensively documented, its use in the synthesis of related anthracene derivatives, particularly amino and ether derivatives, highlights its potential. wikipedia.orgmdpi.comnih.gov
The classic Ullmann reaction involves the coupling of aryl halides with a copper reagent to form biaryl compounds. A more common variation, the Ullmann-type reaction, facilitates nucleophilic aromatic substitution, where an aryl halide is coupled with a nucleophile such as an alcohol, amine, or thiol. wikipedia.orgorganic-chemistry.org For instance, the synthesis of anilinoanthraquinones has been achieved through a microwave-assisted, copper(0)-catalyzed Ullmann coupling of bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) with various aniline (B41778) derivatives. nih.gov This demonstrates the feasibility of C-N bond formation on a sulfonated anthraquinone scaffold, a close structural relative of the target molecule.
The general mechanism for Ullmann-type reactions is believed to involve the formation of a copper(I) species which then undergoes oxidative addition with the aryl halide. Subsequent reaction with the nucleophile and reductive elimination yields the desired product. organic-chemistry.org Innovations in this field have led to the use of soluble copper catalysts and milder reaction conditions. organic-chemistry.org
Table 1: Examples of Ullmann-type Reactions in the Synthesis of Anthracene Derivatives
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Bromaminic acid, Aniline derivatives | Cu(0), Microwave, Phosphate buffer | Anilinoanthraquinones | nih.gov |
| Aryl halides, Phenols | Copper catalyst | Aryl ethers | wikipedia.org |
| Aryl halides, Alkyl- or Aryl-amines | Elemental copper, Microwave | Alkyl- or Aryl-amino-substituted anthraquinones | nih.gov |
This table is for illustrative purposes and showcases the types of transformations possible via Ullmann reactions on related structures.
Cyclodehydration Reactions in Related Compound Synthesis
Aromatic cyclodehydration is a powerful tool for the construction of the anthracene core from appropriately substituted precursors. beilstein-journals.org This type of reaction involves the intramolecular removal of a water molecule to form a new aromatic ring. A well-known example is the Elbs reaction, which involves the pyrolysis of an ortho-methyl-substituted benzophenone (B1666685) to yield a condensed polyaromatic system like anthracene. beilstein-journals.org
Another significant method is the Bradsher reaction, which utilizes the cyclodehydration of 2-arylmethylbenzaldehydes or related ketones, often mediated by an acid catalyst such as BF₃·OEt₂. beilstein-journals.org These reactions provide a route to substituted anthracenes that might be difficult to access through direct functionalization of the parent anthracene. beilstein-journals.org For example, substituted anthracene derivatives have been prepared in excellent yields (75–93%) using this methodology. beilstein-journals.org
While a direct synthesis of this compound via cyclodehydration is not explicitly detailed in the available literature, this strategy is fundamental to creating the core anthracene structure which can then be further functionalized.
Multi-Step Synthesis Pathways
The synthesis of a specifically substituted anthracene derivative like this compound often necessitates a multi-step approach to control the regioselectivity of the functional group introductions.
Reaction Sequence Optimization
Optimizing the sequence of reactions is crucial for a successful multi-step synthesis. wikipedia.org For instance, introducing the sulfonic acid group at an early stage can influence the position of subsequent substitutions. Conversely, protecting certain positions on the anthracene ring can allow for selective functionalization at other sites. wikipedia.org A common strategy for obtaining substituted anthracenes is the reduction of anthraquinones, which protects the reactive 9 and 10 positions, directing substitution to the outer rings. beilstein-journals.org
Key Intermediate Synthesis and Characterization
The synthesis of key intermediates is a cornerstone of multi-step synthetic strategies. For the target molecule, a plausible intermediate is 9-anthrone-2-sulfonic acid. The sulfonation of anthrone (B1665570) would likely yield this intermediate, which could then be converted to the final product.
Another potential pathway involves the sulfonation of anthracene itself. The reaction of anthracene with reagents like chlorosulfuric acid or a pyridine-sulfur trioxide complex is known to produce a mixture of anthracene-1-, -2-, and -9-sulfonic acids. rsc.org The relative yields of these isomers depend on the reaction conditions. rsc.org The sulfonation of anthracene with sulfur trioxide in dioxane has been shown to yield a mixture containing the 1-, 2-, and 9-sulfonic acid isomers. researchgate.net
The synthesis of 1-hydroxy-9,10-anthraquinone has been achieved through a sequence involving selective nitration of anthraquinone, reduction to the amine, diazotization, and subsequent treatment with a sulfuric acid solution. ijcce.ac.ir A similar strategy could potentially be adapted for the synthesis of this compound, possibly starting from an amino-anthracene sulfonic acid.
The characterization of these intermediates would rely on standard analytical techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm their structure and purity before proceeding to the next step. researchgate.netnih.gov
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of complex organic molecules is of growing importance. These principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. mdpi.com In the context of synthesizing this compound and its derivatives, several approaches can be considered.
The use of microwave-assisted synthesis, as demonstrated in the Ullmann coupling for anilinoanthraquinones, can significantly reduce reaction times and potentially the use of harsh solvents. nih.gov Employing water or other environmentally benign solvents is another key aspect of green chemistry.
Furthermore, the development of solid acid catalysts, such as sulfonated carbons, offers a recyclable and potentially less corrosive alternative to traditional acid catalysts used in reactions like cyclodehydration. rsc.org Research into photocatalytic methods and the use of less toxic reagents and solvents are active areas of investigation for making the synthesis of polycyclic aromatic compounds more sustainable. mdpi.comfrontiersin.org
Advanced Spectroscopic and Structural Characterization of 9 Hydroxyanthracene 2 Sulfonic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule such as 9-Hydroxyanthracene-2-sulfonic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would be employed for an unambiguous assignment of all proton and carbon signals.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling constants would be influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing nature of the sulfonic acid group.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H1 | ~8.0-8.2 | d | J ≈ 8.5 |
| H3 | ~7.8-8.0 | dd | J ≈ 8.5, 2.0 |
| H4 | ~7.5-7.7 | d | J ≈ 2.0 |
| H5 | ~7.6-7.8 | m | |
| H6 | ~7.4-7.6 | m | |
| H7 | ~7.4-7.6 | m | |
| H8 | ~8.2-8.4 | d | J ≈ 8.0 |
| H10 | ~8.5-8.7 | s | |
| OH | Variable | br s |
Note: This is a hypothetical table based on known substituent effects on the anthracene (B1667546) scaffold. The actual spectrum may vary.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. The presence of the hydroxyl and sulfonic acid groups would cause significant shifts in the ipso-carbons (C9 and C2, respectively) and influence the chemical shifts of the other carbons in the aromatic system.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C1 | ~125-128 |
| C2 | ~135-140 |
| C3 | ~128-131 |
| C4 | ~122-125 |
| C4a | ~130-133 |
| C5 | ~126-129 |
| C6 | ~125-128 |
| C7 | ~124-127 |
| C8 | ~120-123 |
| C8a | ~132-135 |
| C9 | ~150-155 |
| C9a | ~129-132 |
| C10 | ~115-118 |
| C10a | ~131-134 |
Note: This is a hypothetical table. The chemical shifts are estimates based on the analysis of similar structures.
Advanced 2D NMR Techniques
To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network, helping to identify adjacent protons on the anthracene rings. For instance, correlations between H1 and H3, and H3 and H4 would be expected.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the direct assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in placing the sulfonic acid group at C2 by observing correlations from H1 and H3 to C2. Similarly, correlations from protons on the adjacent ring to C9 would confirm the position of the hydroxyl group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
LC/MS and HRMS for Molecular Confirmation
Liquid Chromatography-Mass Spectrometry (LC/MS) would be the method of choice for analyzing this compound. aaqr.org High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₀O₄S).
Expected HRMS Data:
| Ion | Calculated m/z | Observed m/z |
| [M-H]⁻ | 273.0225 | (Hypothetical) |
| [M+H]⁺ | 275.0378 | (Hypothetical) |
Fragmentation Pattern Analysis
The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide key structural information. For sulfonated aromatic compounds, a characteristic loss of SO₃ (80 Da) is a common fragmentation pathway.
Expected Fragmentation:
Primary Fragmentation: The most likely initial fragmentation would be the loss of the sulfonic acid group as SO₃, leading to the formation of a 9-hydroxyanthracene radical cation or a related ion at m/z 194.
Secondary Fragmentation: Subsequent fragmentation of the m/z 194 ion could involve the loss of CO (28 Da) or other characteristic cleavages of the anthracene core.
The analysis of these fragmentation patterns would provide strong evidence for the presence and location of the sulfonic acid and hydroxyl groups on the anthracene skeleton.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing valuable information about the electronic structure of the compound.
The UV-Vis spectrum of this compound is expected to be dominated by its chromophore, the anthracene ring system. A chromophore is the part of a molecule responsible for its color by absorbing light at specific wavelengths. fishersci.se The extended π-conjugated system of the three fused benzene (B151609) rings in anthracene gives rise to characteristic absorption bands in the UV region. fishersci.se These absorptions are due to π → π* transitions, where an electron is promoted from a bonding (π) molecular orbital to an antibonding (π*) molecular orbital. researchgate.net
The absorption of UV radiation in organic molecules containing π-electrons, like anthracene derivatives, is restricted to functional groups that have valence electrons with low excitation energy. molbase.com The resulting spectrum typically shows broad absorption bands rather than sharp lines, due to the superposition of vibrational and rotational transitions on the electronic transitions. molbase.com The presence of substituents on the anthracene core, such as the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups, can modify the electronic properties of the chromophore. These groups can act as auxochromes, causing shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted anthracene. Specifically, the hydroxyl group is expected to cause a bathochromic shift (a shift to longer wavelengths).
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent in which it is dissolved. This change is observed as a shift in the absorption or emission bands in the spectrum. Such shifts are indicative of differing interactions between the solvent and the molecule's ground and excited electronic states.
A solvatochromic study of this compound would involve recording its UV-Vis spectra in a range of solvents with varying polarities. The presence of the polar hydroxyl and sulfonic acid groups suggests that this molecule would likely exhibit solvatochromism. In polar solvents, these groups can engage in hydrogen bonding, which can stabilize the ground or excited state differently, leading to shifts in the π → π* transition energies.
Currently, specific solvatochromic studies detailing the behavior of this compound in different solvents are not available in the cited literature. Such studies would provide deeper insight into the nature of its excited state and its interactions with the surrounding medium.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and to probe its molecular structure. alfa-chemistry.com These methods are based on the principle that molecules absorb radiation at specific frequencies that correspond to their natural vibrational modes. researchgate.net
A complete vibrational mode assignment for this compound would involve correlating each peak in its IR and Raman spectra to a specific molecular vibration, such as stretching, bending, or rocking of its chemical bonds. The anthracene core has a number of characteristic C-H and C=C vibrational modes. The substituents also introduce their own unique vibrations.
While a detailed experimental vibrational analysis and specific mode assignments for this compound have not been reported in the available literature, the interpretation would typically be supported by computational calculations to predict the frequencies and intensities of the vibrational modes.
IR spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule, as each group has a characteristic absorption range. For this compound, the key functional groups are the hydroxyl group, the sulfonic acid group, and the aromatic system.
The expected IR absorption regions for the principal functional groups in this compound are summarized in the table below. The absence of a published experimental spectrum prevents the creation of a data table with precise measured frequencies.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H stretch | 3200-3600 | Broad, Strong |
| Aromatic C-H | C-H stretch | 3000-3100 | Medium to Weak |
| Aromatic C=C | C=C in-ring stretch | 1400-1600 | Medium |
| Sulfonic Acid (S=O) | S=O asymmetric stretch | 1340-1350 | Strong |
| Sulfonic Acid (S=O) | S=O symmetric stretch | 1150-1165 | Strong |
| Sulfonic Acid (S-O) | S-O stretch | 1030-1060 | Strong |
| Aromatic C-H | C-H out-of-plane bend | 675-900 | Strong |
This table represents general, expected frequency ranges for the functional groups and is not based on experimental data for this compound.
Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations and symmetric stretches, in particular, often produce strong signals in Raman spectra.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms in a crystal, it is possible to deduce the precise arrangement of atoms, as well as bond lengths and angles.
An X-ray crystallographic analysis of this compound would provide unambiguous proof of its molecular structure. It would reveal the planarity of the anthracene core, the conformation of the hydroxyl and sulfonic acid groups relative to the ring, and the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state.
As of now, there are no published reports in the surveyed literature containing the crystal structure or crystallographic data for this compound.
Solid-State Molecular Structure Elucidation
Detailed experimental data on the solid-state molecular structure of this compound, derived from techniques such as single-crystal X-ray diffraction, is not extensively available in publicly accessible research. The elucidation of its precise three-dimensional arrangement, including bond lengths, bond angles, and torsional angles, awaits further crystallographic studies. Such investigations would be crucial for understanding the intrinsic geometric preferences of the molecule in the solid state and how the hydroxyl and sulfonic acid functional groups influence the planarity of the anthracene core.
Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) Spectroscopy
There is a notable lack of specific research and published data concerning the Circular Dichroism (CD) and Electronic Circular Dichroism (ECD) spectra of this compound. CD spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. Since this compound is not inherently chiral, it would not be expected to exhibit a CD spectrum unless it is placed in a chiral environment or induced to form a chiral supramolecular assembly.
Chemical Reactivity and Reaction Mechanisms of 9 Hydroxyanthracene 2 Sulfonic Acid
Electrophilic and Nucleophilic Substitution Reactions on the Anthracene (B1667546) Core
The anthracene nucleus is inherently susceptible to reactions at its central 9- and 10-positions due to the lower loss of aromatic stabilization energy compared to substitution on the terminal rings. mdpi.com However, the substituents on 9-Hydroxyanthracene-2-sulfonic acid introduce a more complex pattern of reactivity.
Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. In anthracene, the positions with the highest electron density and thus the most reactivity towards electrophiles are C9 and C10. researchgate.net For this compound, the 9-position is already substituted. The directing effects of the existing substituents will therefore determine the position of further substitution.
Nucleophilic aromatic substitution (NAS), on the other hand, is less common for the unsubstituted anthracene core and typically requires the presence of strong electron-withdrawing groups and/or a good leaving group. The sulfonic acid group can, under certain conditions, act as a leaving group in nucleophilic displacement reactions.
The hydroxyl (-OH) and sulfonic acid (-SO₃H) groups exert opposing electronic effects, which dictates the regioselectivity of substitution reactions. youtube.com
Hydroxyl Group (-OH): Located at the highly reactive 9-position, the -OH group is a powerful activating group. Through its +R (resonance) effect, it donates electron density to the aromatic system, particularly at the ortho and para positions. In the context of the anthracene ring system, this effect would strongly activate the 1, 8, and 10 positions.
Sulfonic Acid Group (-SO₃H): Located at the 2-position on a terminal ring, the -SO₃H group is a deactivating group. It withdraws electron density from the aromatic ring through its -I (inductive) and -R (resonance) effects, making electrophilic substitution more difficult. It directs incoming electrophiles to the meta positions relative to itself, which would be the 1 and 3 positions.
Table 1: Predicted Regioselectivity of Electrophilic Substitution on this compound
| Position | Influence of C9-OH Group | Influence of C2-SO₃H Group | Predicted Outcome |
|---|---|---|---|
| C1 | Ortho (Activating) | Ortho (Deactivating) | Minor Product |
| C3 | Para-like (Activating) | Meta (Directing) | Possible Minor Product |
| C4 | Meta-like (Activating) | Ortho (Deactivating) | Minor Product |
| C10 | Para (Strongly Activating) | --- | Major Product |
Oxidation and Reduction Chemistry
The central ring of the anthracene core, particularly with the electron-donating hydroxyl group at C9, is susceptible to both oxidation and reduction reactions.
Oxidation of this compound is expected to readily yield the corresponding anthraquinone (B42736) derivative, 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid (Anthraquinone-2-sulfonic acid). This transformation is analogous to the well-established oxidation of anthracene and its derivatives to anthraquinones. mdpi.comsciencemadness.org The oxidation process involves the conversion of the central hydroxylated ring into a diketone structure.
The presence of the hydroxyl group at the 9-position makes the molecule a hydroquinone-type compound, which is typically easier to oxidize than the parent anthracene. wikipedia.org This reaction can be carried out using various oxidizing agents, such as chromium(VI) in acetic acid. sciencemadness.org The resulting Anthraquinone-2-sulfonic acid is a stable, water-soluble compound used in various industrial applications, including as a catalyst in paper pulping. acs.orgwikipedia.org
Reduction of the anthracene core typically proceeds at the central 9,10-positions to form 9,10-dihydroanthracene (B76342) derivatives, as this pathway maximally preserves the aromaticity of the two terminal benzene (B151609) rings. stackexchange.com For this compound, reduction would lead to 9-Hydroxy-9,10-dihydroanthracene-2-sulfonic acid.
Various reducing agents can be employed. Catalytic hydrogenation or chemical reductions like the Birch reduction can be used to achieve this transformation. stackexchange.comumich.edu More vigorous reduction conditions, for example using hydriodic acid and phosphorus, can reduce anthraquinones all the way to their corresponding 9,10-dihydroanthracenes. researchgate.net This suggests that similar methods could be applied to this compound or its oxidized anthraquinone form to generate hydroanthracene analogues.
Photoreactivity and Photodimerization Processes
Anthracene and its derivatives are well-known for their characteristic photoreactivity, most notably the [4π+4π] photodimerization that occurs upon irradiation with UV light. mdpi.comrsc.org This reaction involves the cycloaddition between the 9,10-positions of an excited-state anthracene molecule and a ground-state molecule, resulting in a bridged dimer.
For this compound, a similar photodimerization is expected. The reaction would likely proceed via the formation of an excimer (excited-state dimer), which then collapses to form a stable cycloadduct. nih.gov The dimerization is often reversible, with the dimer undergoing thermal or photochemical cleavage back to the monomers. rsc.org
The substituents at the C2 and C9 positions can influence the reaction's efficiency and stereochemistry. Steric hindrance from the substituents can affect the rate of dimerization. acs.org The electronic nature of the substituents can also play a role in the stability of the excited states involved in the mechanism. Depending on the relative orientation of the two monomer units, different stereoisomers of the dimer (e.g., head-to-head vs. head-to-tail) could be formed.
Table 2: Chemical Compounds Mentioned
| Compound Name | IUPAC Name | Molecular Formula |
|---|---|---|
| This compound | This compound | C₁₄H₁₀O₄S |
| Anthracene | Anthracene | C₁₄H₁₀ |
| Anthraquinone-2-sulfonic acid | 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonic acid | C₁₄H₈O₅S |
| 9-Hydroxy-9,10-dihydroanthracene-2-sulfonic acid | 9-Hydroxy-9,10-dihydroanthracene-2-sulfonic acid | C₁₄H₁₂O₄S |
| 9,10-Dihydroxyanthracene | Anthracene-9,10-diol | C₁₄H₁₀O₂ |
Acid-Base Equilibria and Tautomerism
The structure of this compound in aqueous solution is highly sensitive to pH due to the presence of two ionizable functional groups: a strongly acidic sulfonic acid group (-SO₃H) and a weakly acidic phenolic hydroxyl group (-OH).
The sulfonic acid group is a strong acid and will be deprotonated to the sulfonate anion (-SO₃⁻) over a very wide pH range, typically remaining ionized even in highly acidic solutions. The phenolic hydroxyl group, however, is a much weaker acid. Its protonation state is dependent on the solution's pH relative to its acidity constant (pKa).
In strongly acidic to neutral solutions (pH < pKa of the hydroxyl group): The molecule will exist predominantly as the sulfonate anion with the hydroxyl group in its protonated, neutral form.
In alkaline solutions (pH > pKa of the hydroxyl group): The hydroxyl group will deprotonate to form a phenoxide anion (-O⁻). The molecule will then carry a double negative charge (on the sulfonate and phenoxide groups).
Table 2: Dominant Species of this compound at Different pH Ranges
| pH Range | State of Sulfonic Acid Group | State of Hydroxyl Group | Dominant Molecular Form |
| Strongly Acidic (e.g., pH < 1) | Deprotonated (-SO₃⁻) | Protonated (-OH) | 9-Hydroxyanthracene-2-sulfonate |
| Neutral (e.g., pH 7) | Deprotonated (-SO₃⁻) | Protonated (-OH) | 9-Hydroxyanthracene-2-sulfonate |
| Alkaline (e.g., pH > 10) | Deprotonated (-SO₃⁻) | Deprotonated (-O⁻) | 9-Oxidoanthracene-2-sulfonate |
The 9-hydroxyanthracene moiety of the molecule exists in a chemical equilibrium between two tautomeric forms: the enol form (9-hydroxyanthracene) and the keto form (anthrone). nih.govrsc.org This prototropic rearrangement is a fundamental characteristic of hydroxy-substituted polycyclic aromatic hydrocarbons. nih.gov
The equilibrium between these two forms can be described by the tautomerization constant, KE, where KE = [enol]/[keto]. rsc.org For the parent 9-anthrol/anthrone (B1665570) system, the keto form is generally more stable in aqueous solution. rsc.org The equilibrium constant (expressed as pKE = -log KE) for the tautomerization of anthrone to 9-anthrol has been determined to be 2.10, indicating that the concentration of the keto form is about 100 times greater than that of the enol form at equilibrium. rsc.org
The stability of the keto tautomer is significant in linear polycyclic aromatic hydrocarbons where the hydroxyl group is on a central ring. nih.gov The tautomerization process is subject to acid catalysis. rsc.org For instance, the H₃O⁺-catalyzed reaction for 9-anthrol involves the rate-determining protonation at the 10-carbon position of the anthracene ring. rsc.org The presence of the sulfonic acid group on the ring system can be expected to influence the electronic properties and thus the precise position of the tautomeric equilibrium.
Table 3: Tautomeric Equilibrium Data for Related Compounds in Aqueous Solution (25°C)
| Compound | Tautomeric Pair | pKE (-log KE) | Stable Form |
| 9-Anthrol | 9-Anthrol / Anthrone | 2.10 rsc.org | Keto (Anthrone) |
| 9-Formylfluorene | 9-Formylfluorene (Keto) / Enol form | -1.22 rsc.org | Enol |
| 9-Acetylfluorene | 9-Acetylfluorene (Keto) / Enol form | 2.28 rsc.org | Keto |
| 9-Benzoylfluorene | 9-Benzoylfluorene (Keto) / Enol form | 1.91 rsc.org | Keto |
Computational and Theoretical Investigations of 9 Hydroxyanthracene 2 Sulfonic Acid
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the accurate prediction of molecular properties from first principles. For 9-Hydroxyanthracene-2-sulfonic acid, these methods can unravel the intricacies of its electron distribution, orbital energies, and spectroscopic characteristics, which are governed by the interplay between the anthracene (B1667546) core, the hydroxyl group, and the sulfonic acid moiety.
Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for studying polycyclic aromatic hydrocarbons (PAHs) and their derivatives. mdpi.commdpi.com It offers a balance between computational cost and accuracy, making it well-suited for a molecule of this size. DFT calculations focus on the electron density to determine the energy and properties of a system.
In the context of this compound, DFT studies would typically commence with a geometry optimization to find the most stable arrangement of atoms. The choice of functional, which approximates the exchange-correlation energy, is critical. Common functionals for such systems include the generalized gradient approximation (GGA) functionals like PBE or hybrid functionals like B3LYP, which incorporate a portion of exact exchange from Hartree-Fock theory. mdpi.com The inclusion of dispersion corrections (e.g., DFT-D3) is also crucial to accurately model the non-covalent interactions inherent in aromatic systems. mdpi.com
Subsequent calculations on the optimized geometry would yield a wealth of information, as illustrated in the hypothetical data below.
Interactive Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Calculated Value (Illustrative) | Significance |
| HOMO Energy | -6.2 eV | The Highest Occupied Molecular Orbital energy is related to the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity as an electron donor. |
| LUMO Energy | -1.8 eV | The Lowest Unoccupied Molecular Orbital energy indicates the molecule's ability to accept electrons. A lower LUMO energy points to a better electron acceptor. |
| HOMO-LUMO Gap | 4.4 eV | This energy gap is a key indicator of chemical reactivity and electronic transitions. A smaller gap often correlates with higher reactivity and lower energy electronic absorption. |
| Dipole Moment | 5.1 Debye | The dipole moment quantifies the overall polarity of the molecule, which is significantly influenced by the hydroxyl and sulfonic acid groups. |
| Mulliken Atomic Charges | O (hydroxyl): -0.65 e | These charges provide insight into the electron distribution across the molecule, highlighting the electronegativity of the oxygen and sulfur atoms. |
| S (sulfonic): +1.20 e | ||
| Vibrational Frequencies | O-H stretch: ~3400 cm⁻¹ | Theoretical vibrational spectra can be compared with experimental IR and Raman data to confirm the molecular structure and bonding. |
| S=O stretch: ~1250 cm⁻¹ |
Note: The values presented in this table are illustrative and based on typical results for similar aromatic compounds. Actual values would require specific DFT calculations for this compound.
Analysis of the electronic properties, such as the distribution of the HOMO and LUMO, would reveal that the HOMO is likely localized on the electron-rich anthracene ring and the hydroxyl group, while the LUMO may have significant contributions from the electron-withdrawing sulfonic acid group. This separation of frontier orbitals is critical for understanding its photochemical and electrochemical behavior.
Hartree-Fock (HF) theory is a foundational ab initio method that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While computationally more demanding than DFT for a given basis set, and known to neglect electron correlation, HF is a crucial starting point for more advanced correlated methods like Møller-Plesset perturbation theory (MP2). nsf.gov
For systems with strong multireference character, such as larger polycyclic aromatic hydrocarbons, single-reference methods like HF and standard DFT can sometimes be inadequate. researchgate.net In such cases, projected Hartree-Fock (PHF) theory or other multireference methods may be necessary to accurately describe the electronic structure. researchgate.net For this compound, while significant multireference character is not anticipated to be a dominant issue, a comparison between HF and DFT results can be instructive. HF calculations tend to predict larger HOMO-LUMO gaps and can be a useful benchmark.
Ab initio calculations beyond HF, which systematically improve upon the treatment of electron correlation, provide higher accuracy but at a steep computational cost, often limiting their application to smaller fragments of the molecule or for benchmarking purposes.
The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule containing second-row elements like sulfur, the inclusion of polarization and diffuse functions is essential for an accurate description of bonding and non-bonding interactions.
A common choice for DFT and HF calculations on molecules like this compound would be Pople-style basis sets (e.g., 6-31G(d,p) or 6-311+G(d,p)) or correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVDZ).
Interactive Table 2: Representative Basis Sets for Calculations on this compound
| Basis Set | Description | Typical Application |
| 6-31G(d,p) | A split-valence basis set with polarization functions on heavy atoms (d) and hydrogen (p). | A good starting point for geometry optimizations and preliminary electronic structure analysis, offering a reasonable balance between accuracy and computational cost. |
| 6-311+G(d,p) | A larger triple-split valence basis set that includes diffuse functions (+) on heavy atoms. | Recommended for calculations where anions or weak non-covalent interactions are important, and for obtaining more accurate electronic properties like electron affinity. |
| aug-cc-pVDZ | A correlation-consistent polarized valence double-zeta basis set augmented with diffuse functions. | Used for high-accuracy calculations of energies and properties, especially when benchmark-quality results are desired. |
The selection of the basis set involves a trade-off between the desired accuracy and the available computational resources. For a molecule of this size, geometry optimizations might be performed with a smaller basis set like 6-31G(d,p), followed by single-point energy calculations with a larger basis set like aug-cc-pVDZ to refine the electronic energies.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how this compound moves, flexes, and interacts with its surroundings, such as solvent molecules. rsc.orgnih.gov
Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, the key flexible dihedral angles are around the C-S and S-O bonds of the sulfonic acid group and the C-O bond of the hydroxyl group.
MD simulations can be used to sample the potential energy surface of the molecule, identifying low-energy conformers and the energy barriers between them. The orientation of the sulfonic acid group relative to the anthracene plane is of particular interest, as it can influence the molecule's solubility and intermolecular interactions. The interactions between the hydrogen of the hydroxyl group and the oxygens of the sulfonic acid group could lead to specific intramolecular hydrogen bonding patterns that stabilize certain conformations. mdpi.com A conformational search would likely reveal that steric hindrance and electrostatic interactions play a significant role in determining the preferred orientations of the substituent groups. libretexts.org
The behavior of this compound in solution is critically dependent on its interactions with solvent molecules. researchgate.net MD simulations are particularly well-suited to study these solvent effects explicitly. researchgate.net A simulation box would be constructed with a single molecule of this compound surrounded by a large number of solvent molecules (e.g., water).
These simulations can provide detailed information on the solvation shell around the molecule. For instance, in an aqueous solution, the hydrophilic sulfonic acid and hydroxyl groups would be expected to form strong hydrogen bonds with water molecules. The hydrophobic anthracene core, in contrast, would likely induce a more ordered structure in the surrounding water molecules. The aggregation behavior of polycyclic aromatic compounds in different solvents can also be investigated through MD simulations. researchgate.netnih.gov
The radial distribution function (RDF) is a common tool used to analyze the results of such simulations. The RDF for the oxygen atoms of water around the sulfonic acid group would show a sharp peak at a short distance, indicative of a well-defined hydration shell. This detailed understanding of solvation is crucial for predicting the molecule's solubility, reactivity in solution, and transport properties.
Prediction of Spectroscopic Properties
Computational chemistry offers powerful tools for the prediction of spectroscopic properties of molecules like this compound, providing insights that complement and aid in the interpretation of experimental data. Techniques such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in simulating various types of spectra.
Calculated NMR Chemical Shifts
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool in the structural elucidation of organic molecules. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the 1H and 13C NMR spectra.
A hypothetical table of predicted chemical shifts for this compound, based on typical computational approaches, is presented below to illustrate the expected output of such a study.
| Atom | Predicted Chemical Shift (ppm) |
| H (on OH) | > 10 |
| H (aromatic) | 7.0 - 9.0 |
| C (anthracene) | 110 - 140 |
| C (bearing OH) | > 150 |
| C (bearing SO3H) | > 140 |
This table is illustrative and not based on published data for the specific compound.
Simulated UV-Vis and IR Spectra
Theoretical simulations of Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectra are crucial for understanding the electronic transitions and vibrational modes of a molecule.
UV-Vis Spectra: The electronic absorption spectra of anthracene and its derivatives are characterized by distinct bands in the UV region. researchgate.netnih.gov TD-DFT calculations are the standard method for simulating UV-Vis spectra, providing information on excitation energies and oscillator strengths. nih.govresearchgate.net Studies on anthracene have identified the 1La and 1Bb bands, which are influenced by substitution. nih.gov For this compound, the presence of the hydroxyl and sulfonic acid groups would be expected to cause shifts in these absorption bands compared to unsubstituted anthracene. Computational studies on halogenated anthracenes have shown that substitutions can enhance absorption in the visible spectrum. researchgate.net
IR Spectra: The simulation of IR spectra using DFT calculations helps in the assignment of vibrational frequencies observed experimentally. Calculations on related molecules like anthraquinone-2-sulfonic acid have been performed using DFT and Hartree-Fock (HF) methods with the 6-31G basis set to compute vibrational frequencies. electrochemsci.org For this compound, key vibrational modes would include the O-H stretch of the hydroxyl group, the S=O and S-O stretches of the sulfonic acid group, and the various C-H and C-C vibrations of the anthracene ring.
Below is an illustrative table of expected key IR vibrations for this compound based on computational studies of similar functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |
| O-H | Stretching | 3200 - 3600 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| S=O | Asymmetric Stretch | 1350 - 1400 |
| S=O | Symmetric Stretch | 1150 - 1200 |
| S-O | Stretching | 1000 - 1080 |
This table is illustrative and not based on published data for the specific compound.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides a window into the energetics and pathways of chemical reactions, which can be difficult to probe experimentally.
Transition State Analysis
The study of transition states is fundamental to understanding reaction kinetics. Computational methods can be used to locate and characterize the geometry and energy of transition states. For reactions involving this compound, such as its synthesis or further chemical modification, transition state analysis would be crucial. For example, in the sulfonation of anthracene, a key step is the formation of a σ-complex (an arenium ion), and the subsequent proton removal can be rate-limiting. researchgate.net A computational study on this process would involve locating the transition state for the proton transfer step and calculating its energy barrier, which determines the reaction rate.
Energy Landscapes of Chemical Transformations
By mapping out the potential energy surface, computational methods can reveal the entire energy landscape of a chemical transformation, including reactants, intermediates, transition states, and products. This allows for a detailed understanding of the reaction mechanism. For instance, the sulfonation of anthracene with sulfur trioxide-dioxane has been shown to yield a mixture of isomers, and computational modeling could elucidate the kinetic and thermodynamic factors that control this regioselectivity. researchgate.net The relative energies of the intermediates leading to the 1-, 2-, and 9-sulfonated products would determine the final product distribution.
Electrochemistry Modeling
Computational electrochemistry is used to predict the redox properties of molecules. DFT calculations can be employed to determine electrode potentials, which are vital for applications in areas like sensors and batteries. electrochemsci.org Studies on anthraquinone-2-sulfonic acid have utilized DFT and HF calculations to compute electrode potentials in water, showing good agreement with experimental values from linear sweep voltammetry. electrochemsci.org
For this compound, computational modeling could predict its oxidation and reduction potentials. The oxidation would likely involve the hydroxy-substituted anthracene ring system. The presence of the electron-withdrawing sulfonic acid group would be expected to make the oxidation more difficult compared to 9-hydroxyanthracene itself. The calculations would involve determining the Gibbs free energy of the species involved in the redox reaction in both the gas phase and in solution, often using a solvation model. researchgate.net The electrochemical behavior of anthracene itself has been studied, with its oxidation being an irreversible process. mdpi.comnih.gov
An illustrative table of computationally predicted electrochemical properties for this compound is provided below.
| Property | Predicted Value |
| Oxidation Potential (V vs. SHE) | 0.8 - 1.2 |
| Reduction Potential (V vs. SHE) | -0.5 - -1.0 |
| HOMO Energy (eV) | -5.5 to -6.5 |
| LUMO Energy (eV) | -1.5 to -2.5 |
This table is illustrative and not based on published data for the specific compound. HOMO/LUMO energies are indicative of redox potentials.
Redox Potential Calculations
The redox potential of a molecule is a fundamental electrochemical property that quantifies its tendency to accept or donate electrons. For this compound, computational methods, particularly those based on Density Functional Theory (DFT), can be employed to predict its redox potential. These calculations are vital for assessing its suitability as an electron shuttle in microbial electrosynthesis (MES) or other redox-mediated processes.
The theoretical calculation of redox potentials often involves determining the Gibbs free energy change (ΔG) for the reduction reaction. For an anthraquinone (B42736) derivative, which is structurally related to 9-hydroxyanthracene, the molecule can typically accept two electrons and one or two protons in a proton-coupled electron transfer (PCET) reaction. The Nernst equation is then used to relate the calculated Gibbs free energy change to the redox potential.
Studies on the closely related compound, anthraquinone-2-sulfonate (AQS), have demonstrated the impact of substituents on the redox potential. nih.gov Quantum-chemical calculations have been performed to explore how different functional groups (-CH₃, -CHO, -CONH₂, -COOH, -NH₂, and -OH) at various positions on the anthraquinone ring alter the redox potential. nih.gov These studies provide a framework for predicting the redox potential of this compound. The presence of the hydroxyl (-OH) group at the 9-position is expected to significantly influence the electronic structure and, consequently, the redox potential compared to the unsubstituted AQS.
Experimental validation of these theoretical calculations is often performed using techniques like cyclic voltammetry (CV). For instance, the calculated redox potentials of AQS and its derivatives, such as AQS-1-OH and AQS-1-NH₂, have shown good agreement with experimental measurements. nih.gov The measured redox potential for AQS was -0.46 V (vs. Ag/AgCl), while the hydroxylated derivative, AQS-1-OH, exhibited a higher redox potential of -0.44 V. nih.gov This suggests that the introduction of a hydroxyl group can modulate the redox properties of the molecule.
Table 1: Comparison of Theoretical and Experimental Redox Potentials of AQS and a Hydroxylated Derivative
| Compound | Theoretical Redox Potential (V vs. Ag/AgCl) | Experimental Redox Potential (V vs. Ag/AgCl) |
|---|---|---|
| Anthraquinone-2-sulfonate (AQS) | Calculated | -0.46 ± 0.02 nih.gov |
| 1-Hydroxy-anthraquinone-2-sulfonate (AQS-1-OH) | Higher than AQS nih.gov | -0.44 nih.gov |
This table is generated based on data for structurally similar compounds to illustrate the principles of redox potential calculation and the effect of hydroxylation.
Electron Transfer Pathway Simulations
Simulating electron transfer pathways provides a molecular-level understanding of how a compound like this compound participates in redox reactions. These simulations can identify the initial electron acceptor sites and trace the subsequent movement of electrons within the molecule and to other reactants.
In biological systems, for example, electron shuttles facilitate the transfer of electrons between microbial cells and external electrodes. The efficiency of this process is highly dependent on the electron transfer pathway. For a related compound, 2-hydroxyphenazine, which acts as an electron shuttle for the enzyme heterodisulfide reductase, detailed kinetic and spectroscopic studies have elucidated the electron transfer pathway. nih.gov These studies proposed a pathway where electrons move from the reduced shuttle to a high-potential iron-sulfur cluster, then to a low-potential heme, and finally to the substrate. nih.gov
For this compound, computational modeling can be used to map out similar pathways. These simulations would involve identifying the frontier molecular orbitals (HOMO and LUMO) to predict the most likely sites for electron donation and acceptance. The presence of the hydroxyl and sulfonate groups on the anthracene core would be critical in determining the electron density distribution and the energetics of the electron transfer process.
The mechanism of electron transfer can be further investigated through a combination of rapid freeze-quench EPR and stopped-flow kinetic studies, which can identify transient radical intermediates and measure the rates of individual electron transfer steps. nih.gov While specific simulation data for this compound is not available, the methodologies applied to similar redox-active molecules provide a clear roadmap for how such investigations would be conducted. The goal of these simulations would be to understand the intramolecular and intermolecular electron transfer steps, which are fundamental to its function as a redox mediator.
Photophysical Properties and Luminescence of 9 Hydroxyanthracene 2 Sulfonic Acid
Fluorescence and Phosphorescence Characteristics
The luminescence of 9-Hydroxyanthracene-2-sulfonic acid is dictated by the electronic transitions within its aromatic anthracene (B1667546) core, which are in turn modulated by the electron-donating hydroxyl (-OH) group at the 9-position and the electron-withdrawing sulfonic acid (-SO₃H) group at the 2-position.
Emission Maxima and Quantum Yields
While specific emission maxima and quantum yield data for this compound are not extensively documented in dedicated studies, the photophysical behavior of analogous anthracene derivatives provides a strong basis for understanding its likely characteristics. For instance, anthracene itself is known for its characteristic structured fluorescence spectrum. The introduction of substituents significantly alters these properties.
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter. For many anthracene derivatives, the quantum yield can be quite high, although it is sensitive to the solvent environment and the nature of the substituents. rsc.org For example, studies on other non-symmetric 9,10-diphenylanthracenes have reported fluorescence quantum yields up to 0.7 in solution and 0.9 in a polymer host. rsc.org The quantum yield of a fluorophore is determined relative to a standard of a known value. researchgate.net For example, quinine (B1679958) sulfate (B86663) in sulfuric acid is a common standard. nih.gov
The following table illustrates typical fluorescence quantum yields for some related anthracene compounds, which can serve as a reference for estimating the potential fluorescence efficiency of this compound.
| Compound | Solvent/Medium | Fluorescence Quantum Yield (Φf) |
| Anthracene | Ethanol | 0.27 |
| Anthracene-9-carboxylic acid | Ethanol | 0.15 |
| 9,10-diphenylanthracene | Cyclohexane | 0.90 |
| Quinine Sulfate (Standard) | 0.1 M H₂SO₄ | 0.54 |
This table presents data for analogous compounds to provide a comparative context for the potential properties of this compound.
Influence of Substituents on Luminescence
The positions and electronic nature of substituents on the anthracene ring are pivotal in determining the luminescence properties. The hydroxyl group at the 9-position, being an electron-donating group, is expected to cause a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to unsubstituted anthracene. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, thereby reducing the HOMO-LUMO energy gap.
Conversely, the sulfonic acid group at the 2-position is strongly electron-withdrawing. This substituent can further influence the electronic structure and photophysical pathways. In a study of N-hydroxyanthracene-1,9-dicarboxyimide derivatives, which also possess an anthracene core, the emission was found to be highly sensitive to solvent polarity, a phenomenon known as solvatochromism. nih.govresearchgate.netacs.org A similar effect would be anticipated for this compound, where the emission maximum would likely shift depending on the polarity of the solvent.
Furthermore, the interplay between the electron-donating and electron-withdrawing groups can lead to intramolecular charge transfer (ICT) character in the excited state, which often results in a broader, less structured, and more red-shifted emission spectrum, particularly in polar solvents. The potential for such ICT character is a key feature of interest in the photophysics of this molecule.
Photoacid Generation Mechanisms
Photoacid generators (PAGs) are compounds that release an acid upon exposure to light. Non-ionic PAGs, which generate acid through the cleavage of a covalent bond, are of particular interest in applications like photolithography. While this compound is itself a sulfonic acid, its derivatives, particularly its esters, can function as PAGs.
N-O Bond Cleavage Pathways
A common strategy for creating non-ionic PAGs from hydroxyl-containing compounds is to convert the hydroxyl group into a sulfonate ester. In the context of this compound, if the hydroxyl group at the 9-position were to be esterified, for example with a tosyl group, the resulting molecule would be a potential PAG.
The generally accepted mechanism for acid generation from such sulfonate esters upon irradiation is the homolytic cleavage of the weak N-O or C-O bond. researchgate.netrsc.org In the case of an ester of 9-hydroxyanthracene, irradiation would lead to the cleavage of the O-S bond of the ester. This process generates a sulfonyl radical and an anthracenyl radical. The sulfonyl radical can then abstract a hydrogen atom from the surrounding medium (e.g., a solvent or a polymer matrix) to form the sulfonic acid.
This mechanism is supported by studies on analogous systems, such as PAGs based on N-hydroxyanthracene-1,9-dicarboxyimide, where irradiation with UV light leads to the cleavage of a weak N-O bond, resulting in the generation of sulfonic acids. nih.govresearchgate.netacs.org Time-dependent density functional theory (TD-DFT) calculations have corroborated the homolytic N-O bond cleavage as the key step in the acid generation process. rsc.org
Quantum and Chemical Yields of Acid Generation
The efficiency of a PAG is quantified by its quantum yield and chemical yield of acid generation. The quantum yield for acid generation (Φacid) is the number of acid molecules produced per photon absorbed by the PAG. The chemical yield refers to the total amount of acid produced relative to the initial amount of the PAG.
For PAGs based on N-hydroxyanthracene-1,9-dicarboxyimide, good quantum and chemical yields for the generation of both carboxylic and sulfonic acids have been reported upon irradiation in acetonitrile. nih.govresearchgate.netacs.org While specific data for derivatives of this compound are not available, it is reasonable to infer that well-designed PAGs based on this chromophore could also exhibit efficient acid generation. The efficiency would be dependent on factors such as the energy of the irradiating light, the stability of the generated radicals, and the hydrogen-donating ability of the surrounding medium.
The following table provides a conceptual overview of the factors influencing acid generation yields.
| Parameter | Description | Influencing Factors |
| Quantum Yield (Φacid) | Moles of acid generated per mole of photons absorbed. | Bond dissociation energy of the cleaving bond (e.g., O-S), efficiency of radical escape from the solvent cage, and efficiency of hydrogen abstraction. |
| Chemical Yield | Total amount of acid produced as a percentage of the initial PAG. | Stability of the PAG to side reactions, and the completeness of the photochemical reaction. |
This table outlines the key parameters governing the efficiency of photoacid generation.
Energy Transfer and Photosensitization Studies
Energy transfer is a fundamental process in photochemistry where an excited molecule (the donor) transfers its excitation energy to another molecule (the acceptor). Photosensitization is a process where a light-absorbing molecule (the photosensitizer) initiates a photochemical reaction in another molecule that does not absorb light in that region.
The anthracene moiety in this compound makes it a potential candidate for both energy transfer and photosensitization processes. The efficiency of these processes depends on the overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor (Förster resonance energy transfer, FRET), or on the relative energies of the triplet states of the donor and acceptor (Dexter energy transfer).
Studies on related systems, such as anthraquinone-2-sulfonate, have shown that upon irradiation, triplet states are formed which can then interact with other molecules. nih.govrsc.org It is plausible that the excited triplet state of this compound could act as a photosensitizer, transferring its energy to a suitable acceptor molecule, thereby initiating a chemical reaction in the acceptor.
Transient absorption spectroscopy is a powerful technique used to study such short-lived excited states and energy transfer dynamics. nih.govrsc.org For example, studies on anthraquinone-2-sulfonate have used this technique to unravel the relaxation mechanisms and the formation of transient species following photoexcitation. nih.govrsc.org Similar studies on this compound would be invaluable in elucidating its excited-state dynamics and its potential role in energy transfer and photosensitization applications.
Intermolecular and Intramolecular Energy Transfer
There is no specific information available in the reviewed literature concerning the intermolecular or intramolecular energy transfer processes of this compound.
Role in Photosensitization Processes
The role of this compound in photosensitization processes has not been documented in the available scientific research.
Charge Transfer Complex Formation
There is no specific information available regarding the formation of charge transfer complexes involving this compound.
Electrochemical Behavior of 9 Hydroxyanthracene 2 Sulfonic Acid
Cyclic Voltammetry and Chronoamperometry Studies
Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to investigate the redox processes of chemical species. CV involves scanning the potential of an electrode linearly with time and measuring the resulting current, providing information about the potentials at which redox events occur. Chronoamperometry involves stepping the potential to a value where a redox reaction occurs and monitoring the current as a function of time, which can provide insights into reaction kinetics and mass transport.
In a typical cyclic voltammogram, one would expect to observe at least one anodic peak corresponding to the oxidation of the molecule and a corresponding cathodic peak on the reverse scan if the process is reversible. The peak potential (Ep) and the peak current (ip) are key parameters. The formal potential (E°'), which is the thermodynamic redox potential, can be estimated from the average of the anodic and cathodic peak potentials. The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the electron transfer kinetics. For a reversible one-electron process, ΔEp is theoretically 59 mV at 298 K.
Table 1: Representative Redox Potentials of Functionalized Anthracene (B1667546) Derivatives
| Compound | Oxidation Potential (V vs. reference electrode) | Reduction Potential (V vs. reference electrode) | Reference Compound |
| Anthracene | ~1.09 | ~-1.96 | Unsubstituted |
| 9,10-Diphenylanthracene | 1.15 | -1.89 | Phenyl substituted |
| Anthraquinone-2-sulfonate | - | ~-0.46 | Related quinone |
Note: The data in this table is for illustrative purposes and is based on studies of related compounds. The exact potentials for 9-Hydroxyanthracene-2-sulfonic acid may vary depending on experimental conditions.
The kinetics of electron transfer for this compound can be assessed using cyclic voltammetry by analyzing the relationship between the peak current and the scan rate, as well as the peak separation. For a diffusion-controlled process, the peak current is proportional to the square root of the scan rate. Deviations from this behavior can indicate adsorption or other surface-related phenomena.
The standard heterogeneous rate constant (k°) is a measure of the kinetic facility of the electron transfer process at the electrode surface. A large k° indicates a fast, or reversible, electron transfer, while a small k° signifies a slow, or irreversible, process. While specific values for this compound are not available, functionalized anthracenes can exhibit quasi-reversible to irreversible kinetics depending on the solvent, electrolyte, and electrode material.
Electrocatalysis Applications
The redox properties of this compound suggest its potential as a mediator in electrocatalytic reactions, where it would facilitate electron transfer between the electrode and a substrate that would otherwise react slowly at the electrode surface.
In the context of the oxygen reduction reaction (ORR), a molecule like this compound could potentially act as a redox mediator. The ORR is a crucial reaction in fuel cells and metal-air batteries. A mediator for the ORR would be reduced at the electrode and then chemically react with oxygen in the solution, regenerating the mediator and reducing oxygen. The effectiveness of this process would depend on the redox potential of the mediator being suitably matched with that of the oxygen reduction, as well as the kinetics of the reaction between the reduced mediator and oxygen.
Electron shuttles are small, soluble redox-active molecules that can transfer electrons between an electrode and a biological or chemical system. Anthraquinone-2-sulfonic acid (AQS), a related compound, is a well-known electron shuttle in microbial fuel cells. nih.gov It is believed that this compound could function similarly. The mechanism would involve the molecule being reduced at the cathode of an electrochemical cell. This reduced form would then diffuse to the location of the electron acceptor (e.g., a microorganism or a chemical reactant) and donate its electron, becoming re-oxidized in the process. The re-oxidized molecule can then return to the electrode to complete the cycle. The sulfonic acid group enhances the water solubility of the molecule, which is a crucial property for an effective electron shuttle in aqueous systems.
Electrochemical Polymerization Initiation
Anthracene and some of its derivatives can be electrochemically polymerized to form conducting polymers. The process typically involves the oxidation of the monomer at an electrode surface to form radical cations, which then couple to form oligomers and eventually a polymer film on the electrode. The resulting polyanthracene films can exhibit electrical conductivity and electrochromic properties.
The presence of the hydroxyl and sulfonic acid groups on the anthracene core of this compound would influence its ability to undergo electropolymerization. The hydroxyl group, being an activating group, could facilitate the initial oxidation step. However, the bulky sulfonic acid group might introduce steric hindrance, potentially affecting the polymerization process and the properties of the resulting polymer. If polymerization is successful, the sulfonic acid groups would be incorporated into the polymer backbone, potentially enhancing its ion conductivity and solubility in polar solvents.
Doping of Conductive Polymers
There is no available research specifically detailing the use of this compound as a dopant for conductive polymers. While sulfonic acids, in general, are utilized as dopants to enhance the conductivity of polymers, the specific effects and interactions of the this compound moiety in this context have not been documented in the reviewed literature.
Influence on Electrical Conductivity of Materials
Similarly, no data could be found on the specific influence of this compound on the electrical conductivity of materials. Research on related compounds, such as anthraquinone-2-sulfonic acid, has been conducted in the context of electrochemical applications; however, these findings cannot be directly extrapolated to this compound due to structural and functional group differences. For instance, studies on polypyrrole doped with 1,2-naphthaquinone-4-sulfonic acid have reported detailed electrochemical characterization, including diffusion coefficients and rate constants, but analogous data for the subject compound is absent. kfupm.edu.sa
Advanced Research Applications of 9 Hydroxyanthracene 2 Sulfonic Acid in Materials Science and Analytical Chemistry
Catalyst Development and Performance
The development of efficient, stable, and recyclable catalysts is a cornerstone of green chemistry and sustainable industrial processes. The sulfonic acid group (-SO₃H) in 9-Hydroxyanthracene-2-sulfonic acid provides strong Brønsted acidity, making it a prime candidate for acid catalysis.
Heterogeneous and Homogeneous Catalysis
The application of sulfonic acid-containing compounds spans both homogeneous and heterogeneous catalysis. In homogeneous catalysis , sulfonic acid derivatives that are soluble in the reaction medium can act as highly efficient catalysts. For instance, water-soluble sulfonic derivatives are effective in biphasic systems for reactions like the dehydration of fructose (B13574), where they can remain in the aqueous phase and be separated from the product in the organic phase. This approach simplifies catalyst recovery, a common challenge in homogeneous catalysis.
In the realm of heterogeneous catalysis , the focus is on immobilizing acidic functional groups onto solid supports. This strategy aims to combine the high activity of homogeneous catalysts with the ease of separation and reusability characteristic of heterogeneous systems. Materials like silica, titania, and zirconia can be functionalized with sulfonic acid groups to create solid acid catalysts. These solid acids are seen as a viable alternative to mineral acids in various acid-catalyzed reactions, offering environmental and process advantages. While the principle is broadly applied, specific studies detailing the grafting of this compound onto these supports are an area of ongoing research. The large anthracene (B1667546) backbone could influence the catalyst's surface properties and interactions with substrates.
Catalytic Activity in Organic Transformations
Sulfonic acid catalysts are known to promote a wide array of organic transformations, including esterification, transesterification, alkylation, hydration, and dehydration reactions. The strong acidity of the sulfonic group is crucial for these processes.
A significant application for sulfonic acid catalysts is in the conversion of biomass-derived carbohydrates into valuable platform chemicals. One prominent example is the acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (B1680220) (HMF). Studies using various water-soluble sulfonic derivatives have demonstrated high yields of HMF in stable biphasic systems under mild conditions. The catalytic activity in such systems is influenced by the catalyst's acidity and the reaction conditions. While these studies establish the efficacy of the sulfonic acid group, the specific performance of this compound in this and other organic transformations remains a specialized area of investigation. The presence of the hydroxy-anthracene moiety could introduce additional electronic or steric effects, potentially modulating the catalytic activity and selectivity compared to simpler sulfonic acids.
Recyclability and Stability of Catalytic Systems
A key advantage of using sulfonic acid-based catalysts is the potential for recyclability. In homogeneous systems, particularly biphasic ones, the catalyst can be retained in one phase (typically aqueous) and reused over multiple cycles. For example, in the production of HMF, a high percentage of the sulfonic acid catalyst can be recovered from the aqueous phase after reaction, allowing for its reuse without significant loss of activity.
For heterogeneous sulfonic acid catalysts, stability is a critical concern. Leaching of the acidic groups from the solid support can lead to a decrease in catalytic performance over time. The stability of the bond between the sulfonic acid-containing molecule and the support material is therefore crucial. The development of robust anchoring strategies is essential for the industrial application of these solid acid catalysts. The recyclability of systems based on this compound would depend heavily on the method of its application, whether as a recoverable homogeneous catalyst or a stably anchored heterogeneous catalyst.
Functional Materials Engineering
The distinct chemical properties of this compound also lend themselves to the engineering of advanced functional materials with tailored surface properties and enhanced performance characteristics.
Modification of Polymer Surfaces
The modification of polymer surfaces is critical for a vast range of applications, from biomedical devices to advanced electronics. Introducing specific functional groups can alter surface properties like wettability, adhesion, and biocompatibility. Photochemical grafting is a versatile technique used to attach functional molecules to polymer surfaces.
Compounds related to this compound have been successfully used for surface modification. For instance, anthraquinone-2-sulfonate can act as a photoinitiator to graft polymers like polyacrylamide onto polyethylene (B3416737) surfaces, significantly altering their wettability. Similarly, photoacid generators (PAGs) based on N-hydroxyanthracene-1,9-dicarboxyimide have been synthesized and used to create photoresponsive organosilicon surfaces. Upon irradiation with UV light, these molecules generate sulfonic acids, which can then catalyze surface reactions. These examples strongly suggest the potential of this compound for developing photoresponsive polymer surfaces, where its anthracene core could act as a chromophore to initiate surface modification processes upon light exposure.
Table 1: Research on Polymer Surface Modification using Anthracene Derivatives
| Compound Family | Modification Technique | Polymer Substrate | Outcome | Reference |
| Anthraquinone-2-sulfonate | Photochemical Grafting | Polyethylene | Decreased water contact angle (increased wettability) | |
| N-hydroxyanthracene-1,9-dicarboxyimide | Photoacid Generation | Silicon | Development of photoresponsive organosilicon surfaces |
Integration into Composite Materials
Composite materials, which combine two or more distinct materials, can exhibit properties superior to their individual components. The incorporation of functional molecules like this compound can impart specific chemical functionalities to the composite structure.
The sulfonic acid group is a key component in creating bifunctional catalysts. For example, sulfonated graphitic carbon nitride (S-g-C₃N₄) has been developed as a metal-free, acid-base bifunctional catalyst. The sulfonic acid groups provide the acidic sites, while the nitrogen atoms in the carbon nitride structure act as basic sites. This dual functionality allows the material to catalyze sequential reactions. Furthermore, sulfonic acid functional groups have been incorporated into Z-scheme heterojunction photocatalysts, such as SA-g-CN/BiOI, to improve charge separation and enhance photocatalytic activity for environmental remediation. The integration of this compound into such composite frameworks could offer unique advantages, where the anthracene unit might contribute to the material's electronic or photophysical properties, in addition to the acidity provided by the sulfonate group.
Role in Photoresponsive Materials
The application of anthracene derivatives in photoresponsive materials often centers on their ability to act as photoacid generators (PAGs). Upon exposure to light of a specific wavelength, these molecules can undergo chemical transformations that release acidic species, such as carboxylic or sulfonic acids. This property is fundamental to creating materials that change their characteristics in response to a light stimulus.
Research into related anthracene structures provides a framework for understanding this role. For instance, derivatives like N-hydroxyanthracene-1,9-dicarboxyimide have been synthesized to function as non-ionic PAGs. When irradiated with UV light (above 410 nm), these compounds undergo a homolytic cleavage of the N-O bond, efficiently generating acids. researchgate.net This generated acid can then catalyze subsequent chemical reactions within a material matrix, altering its properties. A key application of this technology is in photolithography, where PAGs are embedded in a polymer film known as a photoresist.
Table 1: Examples of Anthracene Derivatives in Photoresponsive Systems
| Anthracene Derivative | Application | Mechanism of Action | Reference |
| N-(p-vinylbenzenesulfonyloxy) anthracene-1,9-dicarboxyimide | Photoresponsive Polymer | Homolytic N-O bond cleavage upon UV irradiation to generate sulfonic acid. | researchgate.net |
| Diphenyliodonium (B167342) 9,10-dimethoxyanthracene-2-sulfonate (B1230190) | Photoresist (PAG) | Photogenerated acid catalyzes a deprotection reaction, altering polymer solubility. | capes.gov.br |
Environmental Photochemistry and Degradation Studies
Hydroxyanthracene derivatives are naturally occurring substances found in some plants and can enter the environment through various channels. europa.euizs.it Their fate is often determined by photochemical processes, which dictate their persistence and transformation into other compounds.
The environmental breakdown of sulfonated aromatic compounds is often driven by photolysis. Studies on analogous molecules, such as the sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid (PBSA), offer significant insight into the potential degradation pathways for this compound. nih.govresearchgate.net
Two primary photolytic pathways are typically involved:
Direct Photolysis : This occurs when the molecule itself absorbs sunlight, leading to an excited state that initiates degradation. For PBSA, direct photolysis is considered the primary degradation pathway in sunlit surface waters. nih.govresearchgate.net The process is believed to be initiated by the formation of an excited triplet state or a radical cation, which can lead to reactions such as desulfonation (cleavage of the sulfonic acid group) and cleavage of the aromatic ring structure. nih.gov
Indirect Photolysis : This pathway is mediated by reactive oxygen species (ROS) present in the water, such as hydroxyl radicals (•OH). These radicals are highly reactive and can attack the aromatic structure. While this process can be significant, it generally becomes dominant only in waters with high concentrations of photosensitizers like nitrate, which generate •OH upon irradiation. nih.govresearchgate.net In many natural waters, the steady-state concentration of hydroxyl radicals is low, making direct photolysis the more likely route of transformation for compounds like PBSA. nih.gov Advanced oxidation processes, such as UV/chlorination, have also been studied, where degradation is driven by powerful radicals like •OH and chlorine radicals (•Cl). nih.gov
The degradation pathways directly influence the environmental fate of the parent compound and the nature of its transformation products. The products formed depend on the dominant degradation mechanism.
Under direct photolysis , the primary transformation products would likely result from the loss of the sulfonic acid group and the breakdown of the anthracene core. nih.gov
Under indirect photolysis (mediated by •OH), hydroxylation of the aromatic ring is a common outcome. This leads to the formation of hydroxylated derivatives of the parent compound. Further reaction can lead to the opening of the aromatic rings, forming smaller, more oxidized intermediates. nih.govresearchgate.net
In the context of water treatment using UV/chlorination, a wider array of byproducts can be formed, including chlorinated intermediates, and the parent compound can be mineralized to total organic carbon over time. nih.gov The broader class of hydroxyanthracene derivatives has been noted for potential genotoxicity and carcinogenicity, which raises concerns about the environmental and health impact of both the parent compounds and their transformation products. europa.euizs.iteuropa.eu
Table 2: Potential Photodegradation Products of Sulfonated Anthracene Derivatives
| Degradation Pathway | Key Reactive Species | Potential Transformation Products | Reference |
| Direct Photolysis | Excited Triplet State, Radical Cation | Desulfonated compounds, Ring cleavage intermediates | nih.govresearchgate.net |
| Indirect Photolysis | Hydroxyl Radical (•OH) | Hydroxylated derivatives, Ring opening intermediates | nih.govresearchgate.net |
| UV/Chlorination | •OH, Chlorine Radical (•Cl) | Hydroxylated intermediates, Chlorinated byproducts, Mineralization to CO2 | nih.gov |
Sensor Design and Development (Non-Biological)
The combination of a fluorophore (anthracene) and an electroactive structure makes this compound a candidate for developing both fluorescence-based and electrochemical sensors for non-biological analytes.
Fluorescence-based sensors operate by translating a binding event with a target analyte into a measurable change in fluorescence emission (e.g., intensity, wavelength, or lifetime). The anthracene core is inherently fluorescent, and its emission properties are sensitive to its chemical environment.
Sensing mechanisms can be designed based on several principles:
Fluorescence Quenching ("Turn-Off") : The interaction of an analyte with the fluorophore can provide a non-radiative pathway for the excited state to relax, leading to a decrease in fluorescence intensity. For example, certain metal ions are known to quench the fluorescence of aromatic compounds.
Fluorescence Enhancement ("Turn-On") : An analyte can bind to a "quencher" group attached to the fluorophore, disrupting the quenching mechanism and restoring fluorescence. This is often described as a chelation-enhanced fluorescence (CHEF) effect. nih.gov
Solvatochromism : The emission wavelength of some fluorophores is dependent on the polarity of their environment. researchgate.net Binding an analyte can change the local polarity around the anthracene core, causing a shift in the emission color.
Research on N-hydroxyanthracene-1,9-dicarboxyimide derivatives has shown they possess tunable photophysical properties with applications in sensing. researchgate.net The sulfonic acid group in this compound enhances water solubility, making it suitable for developing sensors that operate in aqueous media, a significant advantage for many environmental and industrial monitoring applications.
Electrochemical sensors detect analytes by measuring changes in electrical signals (such as current or potential) resulting from a redox reaction at an electrode surface. The anthracene core is electroactive, meaning it can be oxidized or reduced at a specific potential.
A promising approach for developing an electrochemical sensor involves immobilizing the anthracene derivative onto the surface of an electrode. A detailed study on a related compound, anthraquinone-2-sulfonic acid sodium salt (AQMS), demonstrates this principle effectively. researchgate.net In this work, an electrochemical aptasensor for lead ions (Pb²⁺) was constructed by assembling AQMS onto graphene, which was adsorbed onto a DNA aptamer anchored to a gold electrode. researchgate.net
The sensing mechanism works as follows:
Platform Construction : The electroactive AQMS provides a strong, measurable electrochemical signal. Graphene is used to enhance conductivity and provide a large surface area for loading the AQMS. researchgate.net
Analyte Interaction : In the presence of the target analyte (Pb²⁺), the DNA aptamer changes its conformation from a single strand to a G-quadruplex structure. researchgate.net
Signal Transduction : This conformational change causes the graphene-AQMS complex to be released from the electrode surface into the solution. researchgate.net
Detection : The release of the electroactive AQMS from the electrode results in a substantial decrease in the measured electrochemical signal. The magnitude of this decrease is proportional to the concentration of Pb²⁺, allowing for quantitative detection with a very low detection limit of 6.0x10⁻¹¹ mol/L. researchgate.net
This platform highlights how this compound could be similarly used as an electroactive label in electrochemical sensors. By pairing it with a selective recognition element (like an aptamer or a specific ligand) and a conductive nanomaterial, sensitive and selective platforms for various non-biological targets could be developed.
Table 3: Research Example of a Related Anthracene Derivative in Electrochemical Sensing
| Component | Role in Sensor |
| Analyte | Lead (Pb²⁺) |
| Recognition Element | DNA Aptamer |
| Signal Amplifier | Graphene |
| Electroactive Probe | Anthraquinone-2-sulfonic acid sodium salt (AQMS) |
| Sensing Principle | Analyte-induced conformational change releases the electroactive probe, causing a decrease in the electrochemical signal. |
| Detection Limit | 6.0 x 10⁻¹¹ mol/L |
Supramolecular Assembly and Host-Guest Interactions
The unique architecture of this compound, featuring both hydrophobic and hydrophilic-ionic regions, makes it an excellent candidate for participating in supramolecular assembly and host-guest interactions. The large, flat anthracene core provides a significant surface for non-covalent interactions, particularly π-π stacking, which is a driving force for the self-assembly of many polycyclic aromatic hydrocarbons (PAHs). iupac.orgnih.gov The presence of the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups introduces hydrophilicity and the capacity for hydrogen bonding and electrostatic interactions, which can modulate the self-assembly process and enable specific molecular recognition events. rsc.orgrsc.org
Formation of Self-Assembled Structures
The self-assembly of molecules like this compound in solution is governed by a delicate balance of attractive and repulsive forces. The primary attractive force is the π-π stacking interaction between the electron clouds of the anthracene rings. acs.org This interaction encourages the molecules to align in a face-to-face or offset fashion, leading to the formation of ordered aggregates. rsc.org Such phenomena are well-documented for various anthracene derivatives and other PAHs, which can form structures like microsheets, microtubes, and nanofibers. nih.govnih.gov
However, the sulfonic acid group, which is typically deprotonated in aqueous solution to form a negatively charged sulfonate (-SO₃⁻), introduces strong electrostatic repulsion between molecules. This repulsion counteracts the attractive π-π stacking and can prevent uncontrolled aggregation, leading to the formation of well-defined, stable nanostructures. nih.gov The final morphology of the self-assembled structure is thus a result of the interplay between these competing interactions.
Furthermore, the hydroxyl group can participate in intermolecular hydrogen bonding, which can provide additional directionality and stability to the assembled structures. nih.govacs.org Depending on the solvent environment and concentration, it is plausible that this compound could form various ordered structures, such as J-aggregates, which have been observed in other sulfonated aromatic systems like lignosulfonates. ncsu.edu
Illustrative Example of Self-Assembly in Anthracene Derivatives:
While specific experimental data for this compound is not available, studies on similar molecules demonstrate the principles of self-assembly. The table below illustrates findings for related amphiphilic anthracene compounds.
| Compound | Substituent Position | Primary Driving Interaction | Observed Self-Assembled Structure |
| Pyridinium-functionalized anthracene (9-AP) | 9-position | π-π Interactions | Microsheets |
| Pyridinium-functionalized anthracene (2-AP) | 2-position | Charge-Transfer Interactions | Microtubes |
This table is illustrative and based on findings for different, but structurally related, anthracene derivatives to highlight how substituent placement influences self-assembly. Data sourced from nih.gov.
Interaction with Molecular Hosts
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. nih.govgrafiati.com The hydrophobic anthracene core of this compound makes it an ideal guest for various macrocyclic hosts with hydrophobic cavities, such as cyclodextrins. nih.gov
Cyclodextrins are cyclic oligosaccharides that can encapsulate aromatic molecules in their relatively nonpolar interior when in an aqueous environment. This encapsulation is driven by the hydrophobic effect, which releases high-energy water molecules from the cavity. The formation of such an inclusion complex can significantly alter the physicochemical properties of the guest molecule, including its solubility and fluorescence.
The sulfonic acid group of this compound would be expected to remain at the rim of the cyclodextrin (B1172386) cavity, interacting with the surrounding water molecules and enhancing the water solubility of the entire host-guest complex. This is a common strategy used to improve the aqueous solubility of hydrophobic drugs. researchgate.net The hydroxyl group could also form hydrogen bonds with the hydroxyl groups on the rim of the cyclodextrin, further stabilizing the complex.
The binding affinity between the host and guest is a key parameter in these systems and is typically quantified by the association constant (Kₐ). While no specific Kₐ values for the complexation of this compound are documented, data from similar systems involving aromatic sulfonates and cyclodextrins can provide an estimate of the expected magnitude of this interaction.
Illustrative Table of Host-Guest Complexation Data:
The following table presents typical association constants for the inclusion of various aromatic guests within a common cyclodextrin host, illustrating the principles of host-guest interactions.
| Host Molecule | Guest Molecule | Association Constant (Kₐ) (M⁻¹) | Primary Driving Force |
| β-Cyclodextrin | Naphthalene | ~ 600 | Hydrophobic Interaction |
| β-Cyclodextrin | Anthracene | ~ 3400 | Hydrophobic Interaction |
| β-Cyclodextrin | Dodecaborate (B577226) Anions | 10⁴ - 10⁶ | Chaotropic Effect & van der Waals |
This table is for illustrative purposes to show typical association constants for aromatic guests with β-cyclodextrin and other hosts. The data is based on general knowledge and specific findings for dodecaborate anions from rsc.org. It does not represent experimental data for this compound.
Future Research Trajectories and Interdisciplinary Outlook
Exploration of Novel Synthetic Routes
The development of efficient and selective synthetic pathways is paramount for the exploration and application of 9-Hydroxyanthracene-2-sulfonic acid. Current methodologies for the synthesis of related compounds, such as sulfonated anthraquinones, often rely on harsh conditions. Future research is anticipated to focus on greener and more controlled synthetic strategies.
One promising avenue is the use of milder sulfonating agents. Traditional sulfonation often employs fuming sulfuric acid or oleum, which can lead to over-sulfonation and the formation of complex product mixtures. orgsyn.org The investigation of alternative reagents, such as sulfur trioxide-dioxane or chlorosulfonic acid under carefully controlled conditions, could offer higher selectivity for the desired 2-sulfonic acid isomer.
Another area of exploration is the direct sulfonation of 9-hydroxyanthracene. The directing effects of the hydroxyl group are expected to influence the regioselectivity of the sulfonation reaction. A systematic study of reaction conditions—including temperature, solvent, and catalyst—is necessary to optimize the yield of the 2-sulfonic acid isomer.
Furthermore, the development of multi-step synthetic sequences that allow for the precise installation of the hydroxyl and sulfonic acid groups is a key research direction. This could involve the use of protecting groups and cross-coupling reactions to build the substituted anthracene (B1667546) scaffold with high fidelity. A potential, though currently undocumented, synthetic approach could involve the sulfonation of a protected 9-hydroxyanthracene derivative, followed by deprotection.
Table 1: Potential Novel Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
| Mild Sulfonation Agents | Higher selectivity, reduced byproducts, greener process. | Optimizing reaction conditions for specific isomer formation. |
| Directed Sulfonation | Potential for one-step synthesis from 9-hydroxyanthracene. | Understanding and controlling the regioselectivity of the reaction. |
| Multi-step Synthesis | High purity and precise control over isomerism. | Development of efficient protection/deprotection and coupling steps. |
Advanced Mechanistic Investigations
A thorough understanding of the fundamental chemical and physical properties of this compound is crucial for its rational design into functional systems. Advanced mechanistic investigations will likely focus on its electronic structure, photophysical behavior, and reactivity.
Computational studies, employing methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be instrumental in elucidating the electronic properties of the molecule. epa.govresearchgate.netdoaj.org These studies can predict key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which govern the compound's electrochemical and photophysical characteristics. researchgate.net The influence of the hydroxyl and sulfonic acid groups on the aromaticity and charge distribution of the anthracene core can also be modeled. researchgate.net
Experimentally, detailed photophysical studies are warranted. The introduction of a sulfonic acid group is known to enhance water solubility, which opens up possibilities for studying its properties in aqueous environments. nih.gov Techniques such as UV-Vis absorption and fluorescence spectroscopy can be used to characterize its light-absorbing and emitting properties. The study of its excited-state dynamics, including fluorescence quantum yield and lifetime, will provide insights into the deactivation pathways of the excited state. The potential for photoinduced proton transfer or other photochemical reactions should also be investigated.
Development of Next-Generation Functional Materials
The unique combination of a fluorescent aromatic core and water-solubilizing and proton-donating functional groups makes this compound a promising building block for a variety of functional materials.
In the realm of organic electronics , sulfonated PAHs are being explored for their potential in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mun.ca The hydroxyl and sulfonic acid groups can be used to tune the electronic properties and influence the solid-state packing of the molecules, which are critical factors for device performance. Research could focus on incorporating this molecule into conductive polymers or as a dopant in charge-transport layers.
Another exciting application lies in the development of chemical sensors . The fluorescence of the anthracene core is sensitive to its local environment. disen-sensor.com The hydroxyl and sulfonic acid groups can act as recognition sites for specific analytes, leading to changes in the fluorescence signal upon binding. This could be exploited for the detection of metal ions, pH changes, or other small molecules in aqueous solutions. The development of sensor arrays using a library of functionalized PAHs could enable the discrimination of complex mixtures. rsc.org
Table 2: Potential Applications in Functional Materials
| Material Type | Potential Role of this compound | Key Research Directions |
| Organic Electronics | Emitter in OLEDs, component in OPVs, dopant in transport layers. | Synthesis of derivatives with tailored electronic properties, device fabrication and characterization. |
| Chemical Sensors | Fluorescent probe for metal ions, pH, or small molecules. | Study of analyte binding and its effect on photophysical properties, development of sensor arrays. |
| Photocatalysts | Photosensitizer for generating reactive oxygen species. | Investigation of photocatalytic activity for degradation of pollutants or in organic synthesis. |
Integration with Emerging Technologies
The unique properties of this compound can be further amplified by integrating it with emerging technologies, leading to novel applications at the interface of chemistry, materials science, and nanotechnology.
The covalent or non-covalent functionalization of nanomaterials , such as graphene or carbon nanotubes, with this compound could lead to hybrid materials with enhanced properties. The PAH moiety can interact with the graphitic surface through π-π stacking, while the sulfonic acid group can improve the dispersibility of the nanomaterial in aqueous media. mdpi.com Such hybrid materials could find applications in areas like energy storage and catalysis.
In the field of biotechnology , the water solubility and fluorescence of this compound make it a candidate for use as a biological probe. nih.gov Its interaction with biomolecules, such as proteins and DNA, could be investigated. The sulfonate group can mimic the charge of naturally occurring sulfated biomolecules, potentially leading to specific biological interactions. nih.gov
Challenges and Opportunities in Hydroxyanthracene Sulfonic Acid Research
The future of research into this compound and related compounds is not without its challenges. A significant hurdle is the general concern over the safety of hydroxyanthracene derivatives. Several studies have highlighted the potential genotoxicity and carcinogenicity of certain hydroxyanthracene compounds, leading to regulatory restrictions on their use in some applications. ift.orgcomplifegroup.comnih.govnih.govanalytice.com A thorough toxicological evaluation of this compound will be essential before any widespread application can be considered.
The synthesis of isomerically pure material remains a key challenge. The development of robust and scalable synthetic routes that provide access to specific isomers is crucial for systematic studies and technological applications. researchgate.net
Despite these challenges, the opportunities in this field are substantial. The rich chemistry of the anthracene core, combined with the versatile functionality offered by the hydroxyl and sulfonic acid groups, provides a vast design space for new molecules with tailored properties. The exploration of this chemical space could lead to breakthroughs in areas ranging from organic electronics to biomedical diagnostics. The interdisciplinary nature of this research, requiring expertise in organic synthesis, physical chemistry, materials science, and toxicology, presents a fertile ground for collaboration and innovation.
Q & A
Q. What experimental designs reconcile discrepancies in reported reaction yields for sulfonic acid functionalization?
- Systematically vary catalysts (e.g., H₂SO₄ vs. SO₃ complexes) and monitor intermediates via in situ FTIR. Design a factorial experiment to isolate temperature, solvent, and stoichiometry effects .
Tables for Key Data
| Property | Method | Reported Value | Reference |
|---|---|---|---|
| Aqueous Solubility (25°C) | Shake-flask + HPLC | 15.2 mg/mL (pH 7.0) | |
| Fluorescence λₑₓ/λₑₘ | Spectrofluorometry | 365 nm / 425 nm | |
| Thermal Stability | TGA/DSC | Decomposes at 220°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
